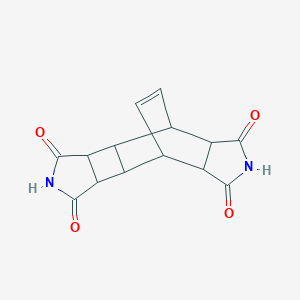

Benzenebismaleimide adduct

Description

Structure

3D Structure

Properties

CAS No. |

10403-51-7 |

|---|---|

Molecular Formula |

C14H12N2O4 |

Molecular Weight |

272.26 g/mol |

IUPAC Name |

(1R,2S,3R,7S,8R,9S,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone |

InChI |

InChI=1S/C14H12N2O4/c17-11-7-3-1-2-4(8(7)12(18)15-11)6-5(3)9-10(6)14(20)16-13(9)19/h1-10H,(H,15,17,18)(H,16,19,20)/t3-,4+,5+,6-,7-,8+,9-,10+ |

InChI Key |

DRCJGCOYHLTVNR-ZUIZSQJWSA-N |

SMILES |

C1=CC2C3C(C1C4C2C(=O)NC4=O)C5C3C(=O)NC5=O |

Isomeric SMILES |

C1=C[C@H]2[C@@H]3[C@H]([C@@H]1[C@@H]4[C@H]2C(=O)NC4=O)[C@@H]5[C@H]3C(=O)NC5=O |

Canonical SMILES |

C1=CC2C3C(C1C4C2C(=O)NC4=O)C5C3C(=O)NC5=O |

shelf_life |

Solution: A solution was prepared by dissolving 100 mg of drug in 3.0 mL of 0.25 N NaOH. This solution was diluted to 5.0 mL with water to give a final concentration of 20 mg/mL. At room temperature this solution shows 10% decomposition in 40 minutes and 50% decomposition in 5 hours (HPLC). |

solubility |

p- dioxane slightly soluble (mg/mL) Aqueous NaOH (2 moles NaOH per mole of compound) > 20 (mg/mL) |

Synonyms |

3a,3b,4,4a,7a,8a,8b-octahydro-4,8-ethenopyrrolo(3',4':3,4)cyclobut(1,2-f)isoindole-1,3,5,7(2H,6H)-tetrone mitindomide NSC 284356 NSC-284356 tricyclo(4.2.2.0(2,5))dec-9-ene-3,4,7,8-tetracarboxylic acid diimide |

Origin of Product |

United States |

Synthetic Methodologies for Benzenebismaleimide Adducts

Diels-Alder Cycloaddition Routes to Benzenebismaleimide Adducts

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful and versatile method for the construction of six-membered rings. wikipedia.org This [4+2] cycloaddition between a conjugated diene and a dienophile, in this case, a benzenebismaleimide, allows for the formation of complex adducts with a high degree of stereochemical and regiochemical control. wikipedia.orgcaltech.edu

Stereoselective Synthesis (e.g., endo/exo control)

A critical aspect of the Diels-Alder reaction is the ability to control the stereochemical outcome of the product. When a cyclic diene reacts with a dienophile, two diastereomeric products can be formed: the endo and exo adducts. wikipedia.org The terms endo and exo describe the relative orientation of the substituent on the dienophile with respect to the diene's π-system. wikipedia.org In the context of benzenebismaleimide adducts, the endo isomer is generally the kinetically favored product, a phenomenon often attributed to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-system of the diene. caltech.eduresearchgate.net

The stereochemistry of the starting dienophile is preserved in the final product, meaning a cis-dienophile will yield a cis-adduct and a trans-dienophile will result in a trans-adduct. masterorganicchemistry.comlibretexts.org This stereospecificity is a key feature of the concerted mechanism of the Diels-Alder reaction. wikipedia.orglibretexts.org

Several factors can influence the endo/exo selectivity of the Diels-Alder reaction:

Temperature: While the endo adduct is often the kinetic product, the exo adduct is typically the more thermodynamically stable isomer. nih.gov Therefore, carrying out the reaction at lower temperatures can favor the formation of the endo product, while higher temperatures may lead to the retro-Diels-Alder reaction and subsequent isomerization to the more stable exo adduct. nih.gov

Solvent: The choice of solvent can impact the reaction rate and selectivity. For instance, conducting the reaction in water or aqueous solvent mixtures has been shown to enhance the endo/exo selectivity. researchgate.net

Lewis Acid Catalysis: Lewis acids can catalyze the Diels-Alder reaction, often leading to increased reaction rates and enhanced stereoselectivity. caltech.edu

Table 1: Factors Influencing Endo/Exo Selectivity in Diels-Alder Reactions

| Factor | Effect on Selectivity | Reference |

|---|---|---|

| Temperature | Lower temperatures favor the kinetically controlled endo product. Higher temperatures can lead to the thermodynamically favored exo product. | nih.gov |

| Solvent | Aqueous solvents can enhance endo selectivity. | researchgate.net |

| Lewis Acid Catalysis | Can increase reaction rates and enhance stereoselectivity. | caltech.edu |

Regioselective Synthesis (e.g., proximal/distal control)

When an unsymmetrical diene reacts with an unsymmetrical dienophile, the issue of regioselectivity arises. In the synthesis of benzenebismaleimide adducts from substituted dienes, this translates to the potential formation of proximal and distal isomers. The "ortho-para rule," governed by Frontier Molecular Orbital (FMO) theory, helps predict the major regioisomer formed. caltech.edu

Recent research has demonstrated that significant steric hindrance on both the diene and the dienophile can lead to unusual regio- and stereoselectivity. rsc.org By employing bulky substituents, a shift towards the formation of 1,4-adducts can be achieved with high yields. rsc.org This approach provides a method for synthesizing otherwise difficult-to-obtain regioisomers. rsc.org

Tether-directed functionalization is another strategy to control regioselectivity. cnr.it This involves first functionalizing the core molecule with a tether that carries a reactive group. cnr.it The tether then directs the subsequent addition to a specific position, leading to the formation of a single regioisomer. cnr.it

Table 2: Strategies for Regiocontrol in Benzenebismaleimide Adduct Synthesis

| Strategy | Description | Reference |

|---|---|---|

| Steric Hindrance | Utilizing bulky substituents on both the diene and dienophile to direct the reaction towards a specific regioisomer. | rsc.org |

| Tether-Directed Functionalization | Employing a tether to guide the addition of the second maleimide (B117702) group to a specific location. | cnr.it |

Photoaddition Reactions in this compound Synthesis

Photoaddition reactions offer an alternative pathway to synthesize benzenebismaleimide adducts. These reactions are initiated by the absorption of ultraviolet (UV) light, which can lead to the formation of excited states and subsequent cycloaddition. dokumen.pub

Mechanism of Photoinduced Adduct Formation

The mechanism of photoinduced adduct formation often involves the excitation of a monomer or a charge-transfer complex. dokumen.pub In the presence of a photosensitizer or a complexing agent, irradiation with UV light can initiate radical or ionic polymerization, where the monomer adds to the propagating chain end. dokumen.pub The formation of an excited comonomer exciplex can also lead to homopolymerization, yielding equimolar, alternating copolymers. dokumen.pub

The initial step in some photo-Fenton catalytic degradations, which share mechanistic similarities, is the formation of adducts in fast reactions. rsc.org This suggests that the photoinduced formation of benzenebismaleimide adducts may proceed through a rapid initial adduction step. rsc.org The formation of protein adducts by electrophilic chemicals is another area where the mechanism of adduct formation is studied, and these principles can be relevant to understanding the reactions of benzenebismaleimide. nih.gov

Influence of Photosensitizers

Photosensitizers play a crucial role in many photoaddition reactions. A photosensitizer is a molecule that absorbs light and then transfers the energy to another molecule, thereby initiating a chemical reaction without being consumed in the process. nih.gov In the context of synthesizing benzenebismaleimide adducts, photosensitizers can facilitate the formation of the desired adducts by promoting the generation of the necessary reactive intermediates upon irradiation. dokumen.pub

Porphyrin-based derivatives are an example of compounds that can act as photosensitizers. nih.gov Their ability to absorb light and generate reactive oxygen species is key to their function in photodynamic therapy, and similar principles apply to their use in photochemistry. nih.gov The choice of photosensitizer can influence the efficiency and outcome of the photoaddition reaction.

Alternative Synthetic Approaches for this compound Formation

While Diels-Alder and photoaddition reactions are primary methods, other synthetic strategies exist. One notable alternative involves a two-step process starting with the formation of a maleamic acid intermediate, followed by cyclodehydration. This cyclodehydration step can be accelerated by using nickel-based catalysts, such as nickel acetate, in the presence of a co-catalyst like triethylamine. This method allows for complete ring-closure under relatively mild conditions.

Furthermore, the development of synthetic strategies for metal-organic frameworks (MOFs) has introduced novel approaches, such as transformations from solid matters, which could potentially be adapted for the synthesis of complex organic adducts. rsc.orgrsc.org These methods often involve using solid-state precursors as reservoirs for the building blocks of the final structure. rsc.org

Reaction Mechanisms Involving Benzenebismaleimide Adducts

Reversible Chemistry of Benzenebismaleimide Adducts

The chemistry of maleimide (B117702) adducts is characterized by its reversible nature, primarily governed by the Diels-Alder and its reverse, the retro-Diels-Alder reaction. This reversibility is the foundation for their application in dynamic covalent systems and stimuli-responsive materials.

Retro-Diels-Alder Reactions of Benzenebismaleimide Adducts

The retro-Diels-Alder (rDA) reaction is a thermally induced cycloreversion that breaks the adduct down to its constituent diene and dienophile. This process is the microscopic reverse of the Diels-Alder reaction and proceeds through the same transition state. uliege.be

Thermal Reversibility and Dissociation Kinetics

The thermal reversibility of maleimide adducts is a key characteristic. Upon heating, the adduct can undergo a retro-Diels-Alder reaction to regenerate the starting materials. masterorganicchemistry.com The temperature at which this dissociation occurs is a critical parameter and is influenced by the nature of the diene and dienophile. For the widely studied furan-maleimide system, the rDA reaction typically occurs at elevated temperatures. mdpi.com

The kinetics of this dissociation can be studied to determine the rate constants and activation energies, which are crucial for designing materials with specific thermal responses. For instance, studies on furan-containing polystyrene and maleimide have shown that the rDA process becomes significant at temperatures around 80°C, competing with the forward Diels-Alder reaction. mdpi.com The activation energy for the rDA reaction of some furan-maleimide adducts has been reported to be in the range of 57.9 kJ mol⁻¹. mdpi.com

Interactive Table: Kinetic Parameters for Diels-Alder Reactions of Maleimide Systems (Note: Data presented is for analogous systems due to the lack of specific data for benzenebismaleimide adducts.)

| System | Reaction | Activation Energy (Ea) | Reference |

|---|---|---|---|

| Furan-Polystyrene / Maleimide | Diels-Alder | ~50 kJ mol⁻¹ | mdpi.com |

| Ethylene-Propylene Rubber (Furan/Maleimide modified) | retro-Diels-Alder | 57.9 kJ mol⁻¹ | mdpi.com |

Modulation of Retro-Reaction Kinetics

The kinetics of the retro-Diels-Alder reaction can be tuned by modifying the electronic and steric properties of the reactants. For furan-maleimide adducts, electron-withdrawing substituents on the furan (B31954) or electron-attracting mesomeric substituents on the maleimide can lead to a faster retro-Diels-Alder reaction. rsc.orgsemanticscholar.org This is because such substitutions can stabilize the transition state of the retro-reaction.

Furthermore, the presence of a nucleophile, such as a thiol, can also accelerate the kinetics of the retro-Diels-Alder reaction. rsc.orgsemanticscholar.org High temperatures are also a key factor in promoting faster retro-reaction kinetics. rsc.orgsemanticscholar.org The stereochemistry of the adduct, being either endo or exo, also plays a role, with the endo adduct often exhibiting a lower cyclo-reversion temperature than the exo adduct. rsc.orgresearchgate.net

Exchange Reactions of Benzenebismaleimide Adducts in Dynamic Covalent Systems

Mechanochemical Activation of Benzenebismaleimide Adducts

Mechanochemistry involves the use of mechanical force to induce chemical reactions. Maleimide adducts have been investigated as mechanophores, which are molecular units that can be selectively activated by mechanical stress.

Force-Induced Retro-Cycloadditions and Mechanophore Activation

When a maleimide adduct is incorporated into a polymer chain, applying a mechanical force, for example through ultrasonication, can lead to a force-induced retro-Diels-Alder reaction. uliege.bechemrxiv.org This process is distinct from thermal activation and can occur at room temperature. uliege.be The applied force lowers the activation barrier for the retro-cycloaddition, leading to the cleavage of the adduct. uliege.bechemrxiv.org

Computational studies, such as Constrained Geometries simulate External Force (CoGEF), have been used to understand the effect of force on the reaction pathway. chemrxiv.org These studies have shown that mechanical force can switch the mechanism of the retro-Diels-Alder reaction from a concerted pathway at zero force to a sequential pathway under tension. uliege.bechemrxiv.org The force at which this switch occurs can vary depending on the specific structure and stereochemistry of the adduct. uliege.bechemrxiv.org For some furan-maleimide adducts, this threshold force is around 1 nN. uliege.bechemrxiv.org

Competitive activation experiments comparing furan-maleimide (FM) and anthracene-maleimide (AM) adducts have shown that the FM adduct is significantly more reactive under mechanochemical activation, despite predictions of similar rupture forces from some computational models. nih.govnih.gov This highlights the complexity of mechanochemical reactivity and the importance of efficient mechanochemical coupling. nih.govnih.gov

Sonication-Induced Reactions and Yield Control

The application of ultrasonic waves, or sonication, to chemical reactions provides a distinct method for inducing and controlling chemical processes. The chemical effects of ultrasound have been recognized for nearly a century and are attributed to the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of radicals. nih.gov In the context of adduct synthesis and modification, ultrasound can serve as an effective tool for initiating radical chain reactions. nih.gov

The use of ultrasound offers several advantages in controlling reaction outcomes. It can significantly enhance reaction rates and improve yields, in some cases achieving high isolated yields of up to 99% in a fraction of the time required by conventional methods. nih.gov Furthermore, sonication can enhance selectivity, allowing for reaction pathways that may not be favored under traditional thermal conditions. nih.gov The ability of ultrasound to generate radicals is a known process that has found applications in polymer chemistry, where these radicals act as chain initiators. nih.gov This method represents a powerful approach for controlling the synthesis and reactivity of adducts by precisely managing parameters such as ultrasonic frequency and acoustic power. nih.gov

Below is a table summarizing the advantages of ultrasound-mediated reactions based on research findings.

| Feature | Description | Reference |

| Reaction Rate | Significant acceleration of reaction times, often reducing processes to minutes or seconds. | nih.gov |

| Yield Improvement | Enables high isolated yields, potentially reaching up to 99%. | nih.gov |

| Enhanced Selectivity | Can favor specific reaction pathways not achievable through conventional heating. | nih.gov |

| Radical Generation | Efficiently creates radical species which can initiate polymerization or other cascade reactions. | nih.gov |

Photochemical Reaction Pathways of Benzenebismaleimide Adducts

The photochemical reaction between benzene (B151609) and bismaleimides is a notable pathway for forming complex adducts and polymers. acs.org This process involves a photoaddition reaction where maleimide or N-substituted maleimides react with benzene and its derivatives upon exposure to ultraviolet light. acs.org The primary reaction is a 2:1 adduct formation, which proceeds through a specific cycloaddition mechanism. acs.org The initial step is a [2+2] cycloaddition that forms a homoannular diene intermediate. This intermediate subsequently undergoes a [2+4] Diels-Alder reaction, leading to the final adduct structure. acs.org This photoaddition reaction serves as a basis for both polymerization and crosslinking processes. acs.org

Photoinduced Polymerization Mechanisms

Photoinduced polymerization is a process where light is used to initiate a chain-growth polymerization reaction, which typically includes initiation, propagation, and termination steps. mdpi.com In many cases, this requires a photosensitive molecule, or photoinitiator, to generate reactive species upon irradiation, although sometimes the monomer itself can initiate the reaction. mdpi.com

For benzenebismaleimide systems, the photoaddition reaction can be extended to achieve polymerization and crosslinking. acs.org The mechanism often involves a free radical pathway, suitable for monomers containing carbon-carbon double bonds, such as those in maleimides. mdpi.com The initiation step consists of generating radicals, which then propagate by reacting with monomers to form a growing polymer chain. mdpi.com A key advantage of photoinduced polymerization is the spatial and temporal control it offers; the reaction occurs rapidly and only in the areas exposed to light. mdpi.com This contrasts with thermal processes where energy is transferred throughout the entire reaction mixture. mdpi.com This characteristic makes photopolymerization particularly suitable for applications requiring precise patterning. mdpi.com

Role of Excited States and Charge-Transfer Intermediates

The mechanism of the photoaddition between benzene and maleimides is conclusively shown to involve an excited charge-transfer intermediate. acs.org In such donor-acceptor systems, photoexcitation can lead to the formation of a highly polar intramolecular charge-transfer (ICT) state, where an electron is transferred from the electron-donor component (benzene) to the electron-acceptor component (maleimide). nih.govbeilstein-journals.org This process converts light energy into chemical energy stored within the photoactive molecule. nih.gov

The formation and stabilization of these ICT states are highly dependent on the surrounding environment, particularly solvent polarity. nih.gov In polar solvents, the charge-transfer state is stabilized, which can be observed through a large Stokes shift in the fluorescence emission spectra. nih.govbeilstein-journals.org The emission from the ICT state is distinct from the emission from the locally excited (LE) state, which is typically observed in non-polar solvents. nih.govbeilstein-journals.org Femtosecond transient absorption spectroscopy has revealed that these systems can undergo significant configurational changes in the excited state, leading to the formation of the ICT state, particularly in polar environments. nih.gov The mechanism of fluorescence sensing and reactivity in these systems often involves these excited state intramolecular charge transfer phenomena. beilstein-journals.org

The table below outlines the characteristics of different excited states in donor-acceptor systems.

| Excited State | Description | Typical Environment | Spectroscopic Signature | Reference |

| Locally Excited (LE) State | Initial excited singlet state where the electron remains localized on the original chromophore. | Non-polar solvents (e.g., cyclohexane) | Emission maxima are largely independent of the substituent. | beilstein-journals.orgresearchgate.net |

| Intramolecular Charge-Transfer (ICT) State | A highly polar state formed upon excitation, involving electron transfer from a donor to an acceptor moiety. | Polar solvents (e.g., acetonitrile, DMSO) | Large Stokes shift in fluorescence; emission is very sensitive to solvent polarity. | nih.govbeilstein-journals.org |

Influence of Reaction Environment and External Stimuli on Benzenebismaleimide Adduct Reactivity

The reactivity of benzenebismaleimide adducts is significantly influenced by the reaction environment and the application of external stimuli such as heat and light. researchgate.net These factors can alter reaction pathways, affect product structure, and control the stability of the adducts themselves.

Solvent Effects: The polarity of the solvent plays a crucial role, particularly in photochemical reactions. While solvent polarity may have a minimal effect on the absorption maxima of the reactants, it profoundly impacts the fluorescence emission due to the stabilization of excited state intramolecular charge-transfer (ICT) intermediates. beilstein-journals.org The fluorescence of these derivatives is highly sensitive to solvent polarity, with large Stokes shifts observed in polar solvents like DMSO and ethanol. beilstein-journals.org Furthermore, polar solvents can inhibit certain photoaddition reactions, altering the preferred reaction pathway.

Temperature Effects: Temperature is another critical external stimulus. In the case of photoaddition to alkylbenzenes, the direction of the cycloaddition has been shown to vary with temperature, indicating that thermal conditions can dictate the final structure of the adduct. acs.org In a broader context, temperature can be used to control reactivity by affecting the stability of adducts. For certain systems, adducts can be designed to be stable at room temperature but release a reactive species or catalyst at elevated temperatures, enabling temporal control over a reaction. researchgate.net

The following table summarizes the influence of different environmental factors and stimuli on the reactivity of these systems.

| Stimulus/Factor | Effect | Mechanism | Reference |

| Solvent Polarity | Influences fluorescence emission and can inhibit certain reaction pathways. | Stabilization of polar excited charge-transfer (ICT) states. | beilstein-journals.org |

| Temperature | Can alter the direction of cycloaddition and control adduct stability. | Affects the thermodynamics and kinetics of the reaction pathways. | acs.orgresearchgate.net |

| UV Light | Initiates photoaddition, polymerization, and crosslinking. | Formation of excited states and charge-transfer intermediates. | acs.orgmdpi.com |

Polymerization and Crosslinking of Benzenebismaleimide Adducts

Polymerization Mechanisms with Benzenebismaleimide Adducts

The polymerization of benzenebismaleimide adducts can be approached through several mechanistic pathways, leveraging the inherent reactivity of the adduct's structure. These mechanisms allow for the synthesis of diverse polymer architectures, from linear chains to complex networks.

Chain-growth polymerization involves the sequential addition of monomers to a growing polymer chain with a reactive center. The benzenebismaleimide adduct contains a carbon-carbon double bond within its pentacyclic structure, which can theoretically act as a site for radical polymerization.

In this proposed mechanism, a radical initiator would add to the double bond of the adduct, creating a new radical species. This new radical could then react with another adduct molecule, propagating the polymer chain. This process continues until a termination step consumes the radical. This approach would incorporate the rigid, bulky adduct structure directly into the polymer backbone. Each addition step converts a π-bond in the monomer to a σ-bond in the polymer, a process that is typically exothermic. The regioselectivity of the addition would favor the formation of the more stable radical intermediate.

Step-growth polymerization proceeds by reaction between functional groups of monomers, oligomers, and polymers. In this mechanism, any two species can react with each other throughout the process. Benzenebismaleimide adducts can be utilized in step-growth polymerization primarily through the in situ regeneration of the bismaleimide (B1667444) monomer via a retro-Diels-Alder reaction.

This approach is particularly effective in thermally triggered systems. Upon heating, the adduct undergoes a cycloreversion, releasing the original bismaleimide. This highly reactive bismaleimide can then undergo step-growth polymerization with a suitable co-monomer. A common example is the Michael addition reaction with difunctional thiols. This process, a form of Reversible Addition-Fragmentation Chain Transfer (RAFT) step-growth polymerization, allows for the formation of polymers with moderate to high molecular weights and offers versatility in the design of the polymer backbone.

The table below summarizes results from a study on RAFT step-growth polymerization using a commercially available bismaleimide, which can be generated from a corresponding adduct.

| Monomer | Co-monomer (CTA) | Polymerization Time (h) | Monomer Conversion (%) | Resulting Polymer Mn ( g/mol ) |

| N,N'-(1,4-Phenylene)dimaleimide | Bifunctional RAFT Agent | 4 | 83 | 6,700 |

| 4,4'-Methylenebis(N-phenylmaleimide) | Bifunctional RAFT Agent | 4 | 97 | 21,100 |

Data sourced from studies on RAFT polymerization of bismaleimides.

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer to propagate. The this compound contains two succinimide (B58015) rings. While the ring-opening of cyclic imides is chemically possible, it is not a commonly exploited pathway for the polymerization of these specific adducts. The reaction typically requires strong nucleophiles or catalysts and harsh conditions, which can lead to undesirable side reactions. The other functionalities present in the adduct, such as the double bond or the potential for retro-cycloaddition, are generally more accessible and reactive under milder conditions, making them the preferred routes for polymerization and crosslinking.

Architectures of Crosslinked Networks Derived from Benzenebismaleimide Adducts

The functionalities within benzenebismaleimide adducts are exceptionally well-suited for creating crosslinked polymer networks. These networks can be designed to be either permanent (thermoset) or reversible (dynamic), depending on the chosen crosslinking chemistry.

A key feature of Diels-Alder adducts, including those formed between a diene (like furan) and a dienophile (like maleimide), is the thermal reversibility of their formation. This principle is the foundation for creating thermally responsive and self-healing materials. The cycloaddition reaction forms covalent crosslinks at lower temperatures, creating a stable network. Upon heating, the reverse reaction, known as the retro-Diels-Alder (rDA) reaction, breaks these crosslinks, causing the material to soften or liquefy. Cooling the material allows the Diels-Alder reaction to occur again, reforming the network.

The benzene-bismaleimide adduct itself is generally quite stable. However, in systems designed for reversibility, a bismaleimide is typically reacted with a bifunctional furan (B31954). The resulting furan-maleimide adducts form the crosslinks. The temperature at which the rDA reaction occurs is critical and depends on the specific structure of the adduct.

| Adduct System | Crosslinking (DA) Temperature | Decrosslinking (rDA) Temperature | Application |

| Furan-Maleimide | Room Temperature to 60°C | 90°C to 150°C | Self-healing polymers, Reversible adhesives |

| Anthracene-Maleimide | ~100°C | >200°C | High-performance thermosets |

These values represent typical temperature ranges for Diels-Alder based reversible networks.

This dynamic equilibrium allows for the reprocessing and healing of the crosslinked material multiple times. hep.com.cn

Photocrosslinking offers spatial and temporal control over the formation of a polymer network. The maleimide (B117702) group, which can be regenerated from a this compound via an rDA reaction, is highly photoreactive. Upon exposure to ultraviolet (UV) light, typically in the 250-360 nm range, the carbon-carbon double bond of the maleimide can undergo a [2+2] photocycloaddition reaction with another maleimide. itu.edu.tr This dimerization reaction forms a stable cyclobutane (B1203170) ring, creating a covalent crosslink. itu.edu.tr

This process can be highly efficient and does not require a photoinitiator, which is advantageous for applications requiring high purity, such as in biomaterials or electronics. The efficiency of photocrosslinking depends on factors such as the concentration of maleimide groups, the intensity and wavelength of the UV light, and the mobility of the polymer chains. The reaction is rapid, often reaching completion within minutes of UV exposure. This methodology is used to create patterned surfaces, hydrogels, and stable nanofiber mats. itu.edu.tr

Impact of Adduct Structure on Network Formation and Density

The molecular architecture of a this compound significantly influences the formation of the polymer network and its resultant crosslink density. Key structural features of the adduct, such as the nature of the aromatic core and the presence of substituents, can sterically and electronically affect the polymerization process.

The spatial arrangement of the maleimide groups, dictated by their point of attachment to the benzene (B151609) ring, is a primary determinant of network topology. For instance, an adduct with maleimide groups in a para-position is likely to form a more linear and potentially less densely crosslinked network compared to an ortho- or meta-substituted counterpart, which may promote a more three-dimensional and intricate network structure.

The presence of bulky substituents on the benzene ring can introduce steric hindrance, which may impede the approach of reacting species and slow down the rate of polymerization. This can lead to a less densely crosslinked network with a higher degree of structural imperfections. Conversely, electron-donating or withdrawing groups on the aromatic ring can alter the reactivity of the maleimide double bonds, thereby influencing the kinetics of polymerization and the final network structure. A higher crosslinking density generally leads to a more rigid material with enhanced thermal stability and chemical resistance, but potentially lower toughness. nih.govexpresspolymlett.com

The relationship between the adduct structure and the resulting network properties can be summarized in the following table:

| Adduct Structural Feature | Potential Impact on Network Formation | Expected Effect on Crosslink Density |

| Isomeric Position of Maleimides | Influences chain extension and branching | para > meta > ortho (in terms of linearity) |

| Substituents on Benzene Ring | Steric hindrance and electronic effects on reactivity | Bulky groups may decrease density |

| Flexibility of Linkages | Affects segmental mobility during curing | More flexible links may lead to lower density |

Polymerization Kinetics and Control in this compound Systems

Understanding and controlling the kinetics of polymerization are critical for tailoring the properties of materials derived from benzenebismaleimide adducts. The rate and mechanism of the polymerization reactions determine the processing window, cure time, and the final molecular architecture of the thermoset.

Kinetic Studies of Adduct-Mediated Polymerization

The polymerization of benzenebismaleimide adducts can proceed through various mechanisms, including free-radical polymerization and Michael addition reactions. nih.govdaneshyari.com Kinetic studies are essential to elucidate these mechanisms and quantify the reaction rates. Differential scanning calorimetry (DSC) is a common technique used to study the non-isothermal polymerization kinetics of bismaleimide systems. daneshyari.com

Kinetic parameters, such as the activation energy (Ea) and the pre-exponential factor (A), can be determined by fitting experimental data to kinetic models. For instance, in the polymerization of N,N′-bismaleimide-4,4′-diphenylmethane with barbituric acid, it was found that Michael addition polymerization is predominant at higher temperatures (95–140 °C), while free-radical polymerization plays a more significant role at lower temperatures (70–95 °C). nih.govdaneshyari.com

The kinetic data for related bismaleimide systems can provide insights into the expected behavior of benzenebismaleimide adducts. The following table presents representative kinetic parameters for the polymerization of a bismaleimide monomer:

| Polymerization Mechanism | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |

| Free Radical Polymerization | 70 - 95 | 85.2 | 1.2 x 10⁸ |

| Michael Addition Polymerization | 95 - 140 | 65.7 | 3.4 x 10⁵ |

Data adapted from studies on N,N′-bismaleimide-4,4′-diphenylmethane. nih.govdaneshyari.com

Strategies for Controlled Polymerization

Achieving a well-defined network structure with predictable properties often requires controlled polymerization techniques. For benzenebismaleimide adducts, several strategies can be envisioned to control the polymerization process.

One approach is to utilize reversible-deactivation radical polymerization (RDRP) methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. The application of RAFT to maleimide-containing polymers has been demonstrated, suggesting its potential for controlling the polymerization of benzenebismaleimide adducts. chemrxiv.org

Another strategy involves the use of "click chemistry" reactions, such as the Diels-Alder reaction. expresspolymlett.comexpresspolymlett.com Maleimides are excellent dienophiles and can react with dienes in a highly efficient and selective manner. This approach could be used to create well-defined polymer architectures, including block copolymers and crosslinked networks with a high degree of order. The kinetics of the Diels-Alder reaction between N-phenylmaleimide and a furan-bearing benzoxazine (B1645224) have been studied, revealing that the reaction follows second-order kinetics. expresspolymlett.comexpresspolymlett.com

The choice of initiator and the reaction conditions also play a crucial role in controlling the polymerization. For free-radical polymerization, the initiator concentration and type will affect the initiation rate and the resulting chain lengths. In Michael addition polymerizations, the choice of nucleophile and catalyst can be used to control the reaction rate and selectivity.

Structural Characterization and Advanced Analytical Techniques for Benzenebismaleimide Adduct Systems

Spectroscopic Analysis of Benzenebismaleimide Adducts and Derivatives

Spectroscopic methods are indispensable for the detailed structural investigation of benzenebismaleimide adducts. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Fluorescence spectroscopy each provide unique and complementary information about the molecular structure, weight, electronic transitions, and reaction kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the chemical structure of benzenebismaleimide adducts. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework.

In the analysis of Diels-Alder adducts, for instance, the ¹H NMR spectra exhibit characteristic signals for the protons in the newly formed cyclic structure. For example, in the Diels-Alder adduct of N-phenylmaleimide with anthracene (B1667546), the bridgehead protons on the anthracene moiety and the protons on the maleimide (B117702) ring show distinct chemical shifts and coupling patterns that confirm the formation of the cycloadduct. mdpi.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are instrumental in establishing the connectivity between protons, providing rigorous assignments of the proton signals. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Diels-Alder Adduct of N-phenylmaleimide and Anthracene in CDCl₃ mdpi.com

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| H-9, H-10 (bridgehead) | 5.61 (s, 2H) | 47.2 |

| Aromatic H (anthracene) | 7.01-7.10 (m, 4H) | 124.6 |

| Aromatic H (anthracene) | 7.42-7.49 (m, 4H) | 125.6 |

| Aromatic H (phenyl) | 7.19-7.25 (m, 2H) | 126.5 |

| Aromatic H (phenyl) | 7.28-7.33 (m, 1H) | 127.6 |

| Aromatic H (phenyl) | 7.36-7.42 (m, 2H) | 128.9 |

| Carbonyl (C=O) | - | 165.3 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of benzenebismaleimide adducts and for gaining insight into their structure through fragmentation analysis. Soft ionization techniques, such as Electrospray Ionization (ESI), are commonly employed to generate intact molecular ions, allowing for the accurate determination of the molecular mass of the adducts. scielo.br

The fragmentation patterns observed in the mass spectrum provide valuable structural information. For Michael addition adducts of N-aryl maleimides, the mass spectrum can confirm the 1:1 addition of the nucleophile to the maleimide double bond. scielo.br The fragmentation pathways can help to identify the different components of the adduct and how they are connected. For instance, cleavage of the bond between the succinimide (B58015) ring and the added moiety is a common fragmentation pathway. In more complex systems, such as antibody-drug conjugates involving maleimide-thiol linkages, mass spectrometry has been used to study the stability of the adduct and identify exchange reactions. researchgate.net

Table 2: Potential Mass Spectrometric Fragments for a Michael Adduct of N-(p-tolyl)-maleimide scielo.br

| Fragment Description | Potential m/z |

| [M+H]⁺ (Protonated molecular ion) | Varies with adduct |

| Fragment corresponding to the N-(p-tolyl)-maleimide moiety | ~188 |

| Fragment corresponding to the added nucleophile | Varies with adduct |

| Loss of the added nucleophile from the molecular ion | Varies with adduct |

Note: Specific m/z values depend on the exact structure of the adduct.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the benzenebismaleimide adducts. The absorption bands observed in the UV-Vis spectrum correspond to π → π* and n → π* transitions of the chromophores present in the molecule, such as the benzene (B151609) ring and the imide group.

For bismaleimide (B1667444) derivatives containing photoisomerizable groups like azobenzene, UV-Vis spectroscopy is a key tool to monitor the trans-cis photoisomerization process. mdpi.com The electronic absorption spectra of these compounds typically show a strong π → π* transition for the trans isomer and a weaker n → π* transition. Upon irradiation with UV light, the intensity of the π → π* band decreases while the n → π* band may show changes, indicating the conversion to the cis isomer. mdpi.com The position of the absorption maximum (λmax) can be influenced by the solvent and the substituents on the aromatic rings. mdpi.com

For polyimides derived from bismaleimides, UV-Vis spectroscopy can be used to determine the optical band gap of the resulting polymer films. These polymers often exhibit strong absorption bands corresponding to the π-π* transitions of the conjugated moieties in the polymer backbone. researchgate.net

Table 3: UV-Vis Absorption Data for a Bismaleimide Derivative in DMF mdpi.com

| Compound | Transition | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| Azobismaleimide | π → π* (trans) | 345.5 | 21740 |

| Azobismaleimide | n → π* | 442 | 1270 |

Fluorescence Spectroscopy for Monitoring Reaction Progress and Product Formation

Fluorescence spectroscopy can be a sensitive technique for monitoring the polymerization of bismaleimides and the formation of adducts, particularly when the system contains fluorescent moieties. The fluorescence properties, such as the emission wavelength and quantum yield, can change significantly as the reaction proceeds.

In some cases, the bismaleimide monomers themselves can be fluorescent. The introduction of fluorophores into the bismaleimide structure allows for the monitoring of the curing process, as the fluorescence emission can be quenched or shifted upon polymerization. For conjugated polymer nanoparticles embedded in a hydrogel matrix, fluorescence spectroscopy can be used to study the thermoresponsive behavior of the material, with changes in fluorescence intensity observed upon heating and cooling. mdpi.com

The development of fluorescent polyimides is an active area of research, with strategies focusing on introducing fluorogenic groups into the polymer backbone to enhance their emission properties. The fluorescence characteristics of these polymers are influenced by factors such as the chemical structure, the rigidity of the polymer chains, and the presence of charge-transfer interactions.

Chromatographic Separation and Analysis of Benzenebismaleimide Adducts and Polymers

Chromatographic techniques are essential for the separation, purification, and analysis of benzenebismaleimide adducts and their polymeric derivatives. High-Performance Liquid Chromatography (HPLC) is particularly valuable for monitoring reaction kinetics, assessing purity, and separating complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the analysis of benzenebismaleimide reaction mixtures. By employing a suitable stationary phase (e.g., reversed-phase C18) and a mobile phase gradient, it is possible to separate the starting bismaleimide monomer from its adducts and any side products. rsc.org

HPLC is widely used to monitor the progress of reactions involving bismaleimides. For example, in the reaction of bismaleimides with thiols, HPLC can be used to quantify the consumption of the starting materials and the formation of the thiol-maleimide adduct. This allows for the determination of reaction kinetics and optimization of reaction conditions. nih.govresearchgate.net The use of a photodiode array (PDA) detector allows for the simultaneous acquisition of UV-Vis spectra of the separated components, aiding in their identification. rsc.org

For the analysis of complex biological samples, HPLC coupled with mass spectrometry (LC-MS) provides a highly sensitive and specific method for the detection and quantification of bismaleimide adducts, such as those formed with peptides and proteins. nih.gov

Table 4: Representative HPLC Conditions for the Analysis of Thiol-Maleimide Adducts nih.gov

| Parameter | Condition |

| Column | Waters ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 μm) |

| Mobile Phase | Gradient of 0.075% trifluoroacetic acid, acetonitrile, and methanol |

| Flow Rate | 0.3 - 1.5 mL/min |

| Detection | PDA and/or Mass Spectrometry |

| Column Temperature | 30°C |

Note: These are general conditions and may need to be optimized for specific benzenebismaleimide adducts.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Adducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile organic compounds within a sample. nih.gov In the context of benzenebismaleimide adduct systems, GC-MS is particularly useful for the analysis of any low molecular weight species that may be present. This can include unreacted monomers, residual solvents from synthesis, or volatile byproducts and degradation products formed during the curing or thermal treatment of the adducts and derived polymers. nii.ac.jp

The process begins with the injection of a sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a heated column containing a stationary phase. The separation of components is achieved based on their differential partitioning between the mobile (carrier gas) and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase travel through the column more quickly.

As the separated components elute from the column, they enter the mass spectrometer. The molecules are then ionized, typically through electron ionization, which fragments them in a reproducible manner. The resulting charged fragments are separated based on their mass-to-charge ratio by a mass analyzer. The detector then records the abundance of each fragment. The resulting mass spectrum is a unique "fingerprint" for a particular compound, which can be compared against spectral libraries, such as that of the National Institute of Standards and Technology (NIST), for identification. vt.edu

Detailed Research Findings:

In the study of benzenebismaleimide adducts, GC-MS analysis would be critical in quality control and mechanistic studies. For instance, after a synthesis reaction, GC-MS could be employed to analyze the headspace of the reaction mixture or a solvent extract to identify and quantify any residual starting materials or volatile side-products. This information is crucial for optimizing reaction conditions to maximize the yield of the desired adduct.

Below is an illustrative table representing hypothetical data from a GC-MS analysis of the volatile compounds collected during the thermal curing of a this compound.

Interactive Data Table: Hypothetical GC-MS Data for Volatiles from this compound Curing

| Retention Time (min) | Identified Compound | Probable Origin |

| 3.5 | Aniline | Impurity or degradation byproduct |

| 5.2 | Maleimide | Unreacted monomer |

| 8.1 | Phenol | Thermal degradation product |

| 10.4 | Benzene | Residual solvent or degradation |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight and molecular weight distribution of polymers. mdpi.com For polymers derived from benzenebismaleimide adducts, GPC provides crucial information that correlates with the material's mechanical and physical properties. The technique separates molecules based on their hydrodynamic volume, or size in solution.

In a GPC system, a polymer solution is passed through a column packed with porous gel beads. Larger polymer chains cannot enter the pores and thus travel a shorter path, eluting from the column more quickly. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. This separation by size allows for the determination of the entire molecular weight distribution of the polymer sample.

The system is calibrated using polymer standards of known molecular weight, such as polystyrene. A detector, commonly a refractive index (RI) detector, measures the concentration of the polymer eluting from the column over time. From the resulting chromatogram, several important parameters can be calculated:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer chain.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer, where all chains have the same length.

Detailed Research Findings:

For polyimides synthesized from bismaleimides, GPC is a standard method to confirm the success of the polymerization and to understand how reaction conditions affect the final polymer chain length. utwente.nl For example, a study on triphenylphosphine (B44618) oxide-based poly(bismaleimide) utilized GPC to assess the molecular weight of the synthesized polymers. mdpi.com The results are critical for establishing structure-property relationships; for instance, higher molecular weight generally leads to improved mechanical strength and thermal stability up to a certain point.

The choice of solvent and temperature for the GPC analysis is crucial, as the polymer must be fully dissolved. mdpi.com For polyimides, solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often used.

The following table presents representative GPC data for a series of polymers derived from a this compound, illustrating the effect of varying a reaction parameter, such as monomer concentration.

Interactive Data Table: Representative GPC Data for Benzenebismaleimide-Derived Polymers

| Sample ID | Monomer Conc. (mol/L) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PBI-1 | 0.1 | 8,600 | 12,600 | 1.47 |

| PBI-2 | 0.5 | 23,700 | 26,300 | 1.11 |

| PBI-3 | 1.0 | 58,000 | 97,000 | 1.67 |

Note: Data is illustrative and based on findings for similar poly(bismaleimide) systems. google.com

X-ray Diffraction and Crystallography for Solid-State Structure

X-ray Diffraction (XRD) is a primary technique for investigating the atomic and molecular structure of crystalline materials. When applied to benzenebismaleimide adducts, XRD can provide definitive information on the three-dimensional arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. This is crucial for understanding the relationship between the molecular structure and the macroscopic properties of the material.

The fundamental principle of XRD is the scattering of X-rays by the electrons in a crystalline solid. When a beam of monochromatic X-rays is directed at a crystal, the waves are diffracted by the planes of atoms in the crystal lattice. Constructive interference occurs when the scattered waves are in phase, which happens when Bragg's Law (nλ = 2d sinθ) is satisfied. Here, 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of diffraction.

For single-crystal X-ray crystallography, a suitable single crystal of the this compound is mounted on a diffractometer. The crystal is rotated while being irradiated with X-rays, and the intensities and positions of the diffracted beams are measured. This extensive dataset is then used to solve the crystal structure, providing a detailed model of the molecule's conformation and its packing in the crystal lattice.

Detailed Research Findings:

For semi-crystalline polymers derived from these adducts, XRD is used to determine the degree of crystallinity. The resulting diffraction pattern shows sharp peaks corresponding to the crystalline regions superimposed on a broad amorphous halo. The relative areas of these features can be used to quantify the crystalline content, which has a significant impact on the mechanical and thermal properties of the polymer.

The table below shows a hypothetical set of crystallographic data that could be obtained from a single-crystal X-ray diffraction analysis of a this compound.

Interactive Data Table: Hypothetical Crystallographic Data for a this compound

| Parameter | Value |

| Chemical Formula | C₂₀H₁₄N₂O₄ |

| Formula Weight | 358.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 19.876(7) |

| β (°) | 98.76(3) |

| Volume (ų) | 1682.1(9) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.415 |

Thermal Analysis of Benzenebismaleimide Adducts and Derived Materials

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For benzenebismaleimide adducts and the high-performance polymers derived from them, thermal analysis is critical for determining their processing parameters and service temperature limits.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Reaction Enthalpies

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal transitions such as melting, crystallization, glass transitions, and curing reactions.

In a DSC experiment, the sample and an inert reference (usually an empty pan) are heated or cooled at a constant rate. When the sample undergoes a thermal transition, there is a change in the heat flow required to maintain its temperature equal to the reference temperature. This change is detected and recorded, resulting in a DSC curve.

Glass Transition (Tg): An endothermic shift in the baseline, representing the transition from a rigid, glassy state to a more flexible, rubbery state in amorphous or semi-crystalline polymers.

Melting (Tm): An endothermic peak, representing the transition from a crystalline solid to a liquid.

Curing: An exothermic peak, representing the heat released during cross-linking reactions. The area under the peak is proportional to the enthalpy of the reaction.

Detailed Research Findings:

For benzenebismaleimide systems, DSC is used to characterize both the monomeric adducts and the resulting polymers. For the adduct, DSC can determine its melting point and the onset and peak temperatures of its polymerization (curing) reaction. This information is vital for defining the processing window for creating thermoset polymers. For the cured polymer, DSC is used to measure its glass transition temperature (Tg), which is a key indicator of its upper service temperature. For example, DSC curves of bismaleimide resins typically show a broad exotherm corresponding to the curing reaction. The absence of a melting peak in the DSC curve of a cured material indicates an amorphous or cross-linked structure.

The following table provides representative DSC data for a this compound and its cured polymer.

Interactive Data Table: Representative DSC Data for a Benzenebismaleimide System

| Material | Event | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (J/g) |

| This compound | Melting | 155 | 160 | 95 |

| This compound | Curing | 180 | 235 | -210 |

| Cured Polymer | Glass Transition | 295 | - | - |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). This technique is primarily used to evaluate the thermal stability and composition of materials.

In a TGA experiment, a sample is placed on a microbalance inside a furnace. The temperature is increased at a constant rate, and the sample's weight is continuously monitored. A plot of mass versus temperature, known as a thermogram, is generated. From this curve, key information can be obtained, such as:

The onset temperature of decomposition, which indicates the beginning of thermal degradation.

The temperature of maximum decomposition rate, obtained from the derivative of the TGA curve (DTG).

The residual mass or char yield at the end of the experiment, which can be an indicator of flame retardancy.

Detailed Research Findings:

TGA is a standard method for assessing the high-temperature performance of polymers derived from benzenebismaleimide adducts. These materials are often designed for applications in the aerospace and electronics industries where high thermal stability is required. A TGA thermogram of a cured bismaleimide resin would typically show a stable baseline with minimal weight loss up to high temperatures (often above 400°C), followed by a sharp drop in mass corresponding to decomposition. The analysis can be performed in an inert atmosphere (like nitrogen) to study the intrinsic thermal stability of the polymer backbone, or in an oxidative atmosphere (like air) to assess its thermo-oxidative stability. The high char yield often observed for polyimides is a desirable characteristic for fire-resistant applications.

The table below shows typical TGA data for a high-performance polymer derived from a this compound, analyzed under a nitrogen atmosphere.

Interactive Data Table: Representative TGA Data for a Cured Benzenebismaleimide Polymer

| Parameter | Value |

| Atmosphere | Nitrogen |

| Heating Rate | 10 °C/min |

| Onset of Decomposition (T₅%, 5% weight loss) | 410 °C |

| Temperature of Max. Decomposition Rate (Tₘₐₓ) | 485 °C |

| Char Yield at 800 °C | 65% |

Advanced Mechanistic and Material Characterization Techniques

A comprehensive understanding of this compound systems requires the integration of multiple analytical techniques. Beyond the core methods described, advanced and hyphenated techniques provide deeper insights into reaction mechanisms, material structure, and performance.

For instance, coupling the effluent gas from a TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) allows for the real-time identification of the gaseous products evolved during decomposition. This provides detailed mechanistic information about the degradation pathways of the polymer.

Similarly, spectroscopic techniques are essential. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure of the synthesized adducts and polymers. mdpi.comFourier-Transform Infrared (FTIR) Spectroscopy is used to monitor the curing process by observing the disappearance of characteristic peaks for the maleimide double bond and the appearance of new peaks corresponding to the polymer backbone.

Dynamic Mechanical Analysis (DMA) is another powerful technique for characterizing the viscoelastic properties of the cured polymers. DMA measures the modulus and damping properties of a material as a function of temperature, frequency, or time. It is highly sensitive for determining the glass transition temperature (Tg) and can also provide information about the cross-link density and mechanical performance of the thermoset network.

By combining data from chromatographic, diffraction, thermal, spectroscopic, and mechanical analyses, a complete picture of the structure-property relationships in benzenebismaleimide adducts and their derived materials can be developed. This multi-faceted approach is crucial for the rational design and optimization of these high-performance materials for advanced applications.

Atomic Force Microscopy (AFM) for Single-Molecule Force Spectroscopy

Atomic Force Microscopy (AFM)-based single-molecule force spectroscopy is a powerful technique for probing the mechanical properties and adhesive characteristics of individual polymer chains and molecular bonds. youtube.comnih.gov This method involves attaching a single molecule of interest between an AFM tip and a substrate. nih.gov As the tip is retracted, the force required to stretch and eventually rupture the molecular bond is measured with piconewton precision, providing direct insight into intramolecular and intermolecular forces. researchgate.net

In the context of benzenebismaleimide adducts, which are often formed via Diels-Alder reactions, AFM can be used to investigate the mechanical stability of the crucial cycloaddition bond. digitellinc.com While specific studies on benzenebismaleimide adducts are not widespread, the principles can be applied by analogy to other Diels-Alder systems. For instance, research has demonstrated the use of AFM to apply controlled forces to induce and observe a surface-bound Diels-Alder reaction between an anthracene monolayer and maleimide. digitellinc.com This highlights the potential of AFM to not only measure the force required to break an existing adduct bond (retro-Diels-Alder) but also to mechanically assist in its formation. digitellinc.com

The data obtained from these experiments typically include force-extension curves, from which key parameters like bond rupture force and adhesion length can be extracted. nih.gov These parameters are critical for understanding how the adducts will behave under mechanical stress at the nanoscale.

| Parameter | Description | Typical Value Range (pN) |

|---|---|---|

| Adhesion/Rupture Force | The force required to break the covalent bond of the adduct. | 50 - 2000 pN |

| Unbinding/Adhesion Length | The extension of the polymer linker before the bond ruptures. | Variable (nm) |

| Interaction Energy | Calculated from the force-distance curve, representing the strength of the interaction. | Variable (kJ/mol) |

Rheological Studies of Adduct-Based Polymer Networks

The application of a small-amplitude sinusoidal deformation allows for the measurement of the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. nih.gov In a cross-linked polymer network at temperatures below the retro-Diels-Alder reaction, a high storage modulus is typically observed at low frequencies. acs.org

A key aspect studied via rheometry is the gel point, which is the transition from a liquid to a solid state during polymerization. The Winter-Chambon criterion, where the loss tangent (tan δ = G''/G') becomes independent of frequency, is often used to accurately determine the gel point temperature. acs.orgnih.gov For a reversible Diels-Alder network formed from furan (B31954) and maleimide functionalities, the gel point was determined to be 92°C, corresponding to a conversion of 71%. acs.orgnih.gov The temperature-dependent nature of the Diels-Alder reaction allows for facile manipulation of the polymer network's properties. acs.org At elevated temperatures, the retro-Diels-Alder reaction becomes significant, leading to depolymerization and a decrease in viscosity and modulus, demonstrating the material's reprocessability. acs.orgacs.org

Detailed rheological investigations can also be used to determine the thermodynamic parameters of the forward and reverse Diels-Alder reactions within a network. osti.gov

| Parameter | Value | Method |

|---|---|---|

| Gel Point Temperature | 92 °C | Rheometry (Winter-Chambon criterion) |

| Gel Point Conversion | 71% | Rheometry |

| Enthalpy of Reaction (ΔH°) | -38.3 ± 5.2 kJ mol⁻¹ | Rheology (van't Hoff analysis) |

| Entropy of Reaction (ΔS°) | -94.3 ± 13.4 J mol⁻¹ K⁻¹ | Rheology (van't Hoff analysis) |

Dynamic Mechanical Analysis (DMA) of Adduct-Modified Materials

Dynamic Mechanical Analysis (DMA) is a technique used to measure the mechanical properties and viscoelastic behavior of materials as a function of temperature, time, and frequency. mdpi.com It is particularly useful for characterizing thermosetting polymers like those derived from bismaleimide resins. nasa.govmdpi.com DMA provides information on the storage modulus (E' or G'), loss modulus (E'' or G''), and tan delta (tan δ), which are used to determine the glass transition temperature (Tg) and other mechanical transitions. nasa.govresearchgate.net

For bismaleimide-based materials, DMA studies show that properties are highly dependent on the cure and post-cure conditions. nasa.gov Higher post-cure temperatures generally lead to a higher glass transition temperature (Tg) and improved mechanical stability at elevated temperatures, though this can come at the expense of storage modulus at lower temperatures. nasa.gov For example, BMI resins post-cured at higher temperatures exhibit higher storage moduli under high-temperature conditions. nasa.gov

In systems with reversible Diels-Alder adducts, DMA reveals additional softening transitions at temperatures where the retro-Diels-Alder reaction becomes prominent, leading to a decrease in crosslink density and a lower storage modulus. aip.org This behavior is distinct from permanently cross-linked networks. The technique can also be used to monitor the healing or network reformation process by quenching the material from a high temperature to a lower one and observing the recovery of the storage modulus over time. aip.org

| Post-Cure Condition | Storage Modulus at -150°C (MPa) | Storage Modulus at 200°C (MPa) | Onset Glass Transition Temp. (Tg) (°C) |

|---|---|---|---|

| 240°C for 4 hours | >7000 | ~3500 | ~260 |

| 260°C for 4 hours | >7000 | ~3200 | ~280 |

| 290°C for 1 hour | >7000 | ~3000 | ~310 |

Computational and Theoretical Studies of Benzenebismaleimide Adducts

Quantum Chemical Calculations on Benzenebismaleimide Adducts

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the chemical behavior of molecules. These methods, rooted in quantum mechanics, provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding molecular properties and reaction mechanisms.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry. DFT calculations can be employed to determine the optimized geometry of benzenebismaleimide adducts, providing precise information on bond lengths, bond angles, and dihedral angles.

The electronic properties, such as the distribution of electron density, can be visualized, and key parameters like molecular orbital energies can be calculated. These calculations are crucial for predicting the reactivity of the adducts. For instance, regions of high electron density might indicate sites susceptible to electrophilic attack, while areas of low electron density could be prone to nucleophilic attack. The insights gained from DFT can guide the synthesis of new derivatives with tailored electronic properties.

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

For benzenebismaleimide adducts, FMO analysis can predict the most likely pathways for their formation and subsequent reactions. By examining the spatial distribution and symmetry of the HOMO and LUMO, it is possible to determine the preferred orientation of reactants and the feasibility of a particular reaction. For example, in a Diels-Alder reaction to form the adduct, the interaction between the HOMO of the diene (benzene derivative) and the LUMO of the dienophile (bismaleimide) would be analyzed to understand the stereoselectivity and regioselectivity of the reaction.

| Orbital | Significance in Reaction Prediction |

| HOMO | Represents the ability to donate electrons; crucial for reactions with electrophiles. |

| LUMO | Represents the ability to accept electrons; crucial for reactions with nucleophiles. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. |

To fully understand the kinetics of a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction pathway. Transition state calculations are computationally intensive but provide invaluable information about the energy barrier of a reaction, also known as the activation energy.

For the formation of benzenebismaleimide adducts, these calculations can pinpoint the specific geometry of the transition state complex. By determining the energy of this state relative to the reactants, the activation energy can be calculated. This allows for the prediction of reaction rates and an understanding of how different substituents on the benzene (B151609) or maleimide (B117702) rings might affect these rates by stabilizing or destabilizing the transition state. All chemical transformations proceed through an unstable structure known as the transition state, which exists between the chemical structures of the substrates and products. The lifetimes of transition states for chemical reactions are estimated to be around 10⁻¹³ seconds, which is the time for a single bond vibration.

Molecular Dynamics (MD) Simulations of Benzenebismaleimide Adduct Systems

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the time-dependent behavior of a system, making them particularly useful for studying large molecular assemblies like polymers.

While all-atom MD simulations provide a high level of detail, they can be computationally expensive for large systems like polymer networks. Coarse-grained (CG) modeling is a technique that simplifies the representation of a system by grouping atoms into larger "beads." This reduction in the number of particles allows for the simulation of larger systems over longer timescales.

| Modeling Approach | Level of Detail | Typical Application |

| All-Atom MD | High (individual atoms) | Detailed analysis of local interactions and dynamics. |

| Coarse-Grained MD | Reduced (groups of atoms as beads) | Simulation of large-scale phenomena and long-term behavior. |

The dynamic properties of polymers are largely governed by the movement of their segments. In a crosslinked polymer network, the presence of crosslinks, such as those formed by benzenebismaleimide adducts, significantly restricts this segmental motion. MD simulations can be used to probe these dynamics in detail.

By tracking the trajectories of the polymer chains and the crosslinking adducts over time, it is possible to calculate various dynamic properties, such as the mean-squared displacement of polymer segments and the relaxation times of different motions. These simulations can reveal how the structure and density of the crosslinks influence the glass transition temperature and the viscoelastic properties of the material. Understanding these relationships is crucial for designing polymers with specific mechanical and thermal properties.

Predictive Modeling for this compound Properties and Reactivity

Predictive modeling aims to forecast the physicochemical properties and reactivity of molecules based on their structural and electronic features. This approach is instrumental in screening large numbers of compounds for desired characteristics without the need for extensive and costly laboratory synthesis and testing.

Structure-Activity/Property Relationship (SAR/SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models are statistical models that correlate the chemical structure of a compound with its biological activity or physical properties. These models are built on the principle that the structure of a molecule dictates its activity and properties. By identifying key molecular descriptors—numerical representations of a molecule's features—researchers can develop mathematical equations to predict the behavior of new, untested compounds.

For a hypothetical SAR/SPR study on Benzenebismaleimide adducts, one would first need a dataset of different adduct derivatives with experimentally measured properties. These properties could include thermal stability, solubility, or reactivity in a specific chemical transformation. Molecular descriptors for these derivatives would then be calculated, covering aspects such as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum-chemical descriptors: Related to the electronic structure of the molecule.

A hypothetical data table for a QSPR study on the thermal stability of Benzenebismaleimide adducts might look like this:

| Adduct Derivative | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Predicted Thermal Stability (°C) |

| Derivative A | 350.3 | 2.5 | 3.1 | 280 |

| Derivative B | 378.4 | 2.8 | 3.5 | 295 |

| Derivative C | 406.5 | 3.1 | 3.9 | 310 |

This table is for illustrative purposes only and is not based on actual experimental or computational data for Benzenebismaleimide adducts.

Machine Learning and Artificial Intelligence Approaches for Adduct Design

Machine learning (ML) and artificial intelligence (AI) represent a paradigm shift in the design and discovery of new molecules. These approaches can learn complex patterns from large datasets and make predictions that go beyond the capabilities of traditional SAR/SPR models. In the context of adduct design, ML and AI could be used to:

Predict properties of novel adducts: By training on a database of known compounds, a machine learning model could predict the properties of newly designed Benzenebismaleimide adducts.

Inverse design: Generative models, a type of AI, could design new Benzenebismaleimide adducts with a desired set of properties.

Reaction optimization: Machine learning could predict the optimal conditions for the synthesis of these adducts.

The development of such models for Benzenebismaleimide adducts would require a substantial amount of high-quality data. The lack of such publicly available data is a significant hurdle to the application of these advanced computational techniques to this specific compound.

A conceptual workflow for using machine learning in the design of Benzenebismaleimide adducts is presented below:

| Step | Description |

| 1. Data Collection | Gather a dataset of Benzenebismaleimide adducts with known properties. |

| 2. Feature Engineering | Calculate relevant molecular descriptors for each adduct in the dataset. |

| 3. Model Training | Train a machine learning algorithm (e.g., random forest, neural network) on the dataset. |

| 4. Model Validation | Evaluate the predictive performance of the trained model on a separate test set. |

| 5. Adduct Design | Use the validated model to predict the properties of new, hypothetical adducts or to generate novel adduct structures with desired properties. |

This table represents a general workflow and its application to Benzenebismaleimide adducts is currently theoretical due to the absence of specific research.

Advanced Materials Applications of Benzenebismaleimide Adducts

Smart and Responsive Materials Engineering

The unique ability of benzenebismaleimide adducts to undergo reversible covalent bond formation and breakage is the cornerstone of their application in smart and responsive materials. This dynamic chemistry allows for the engineering of polymers that can adapt to their environment and even repair themselves.

Development of Self-Healing Thermosets and Elastomers

The incorporation of benzenebismaleimide adducts into polymer networks enables the creation of self-healing materials. When a crack or damage occurs, the application of heat can initiate a retro-Diels-Alder reaction, causing the adducts to dissociate into their furan (B31954) and maleimide (B117702) precursors. This localized increase in chain mobility allows the material to flow and fill the damaged area. Upon cooling, the forward Diels-Alder reaction occurs, reforming the crosslinks and restoring the material's integrity. rsc.orgmdpi.commdpi.com

Research has demonstrated high healing efficiencies in thermosets and elastomers based on this chemistry. For instance, polyurethane systems incorporating furan and maleimide moieties have shown the ability to recover a significant portion of their initial mechanical properties after being damaged and subsequently healed. mdpi.com The healing process can be repeated multiple times, extending the service life of the material. rsc.org

Research Findings on Self-Healing Efficiency:

| Polymer System | Healing Conditions | Healing Efficiency (%) | Reference |

| Furan/maleimide-based thermoset | 80°C | ~85% recovery of strength after the first cycle | rsc.org |

| Polyurethane with furan/maleimide groups | Not specified | Up to 84% | rsc.org |

| Diels-Alder Elastomers (DPBM-FT5000-r0.5) | Room Temperature (short time) | Near 100% based on Young's modulus recovery | mdpi.com |

| Polydimethylsiloxane (PDMS) elastomer with DA bonds | Not specified | Up to 93% | mdpi.com |

This table is interactive. Users can sort and filter the data.

Design of Mechanically Responsive Polymer Systems